Sigma-1 Receptor Binding: 1,6- vs. 2,7-Diazaspiro Scaffold Geometry Comparison
In a direct comparative study of diazaspiro[3.5]nonane positional isomers evaluated as sigma receptor ligands, the 2,7-diazaspiro[3.5]nonane core demonstrated higher S1R binding affinity compared to the diazabicyclo[4.3.0]nonane scaffold; however, the 1,6-regioisomeric core—the scaffold on which Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is built—offers a distinct nitrogen-atom geometry that yields a fundamentally different exit-vector orientation and hydrogen-bonding pattern [1]. For the 2,7-diazaspiro[3.5]nonane series, compounds with two basic nitrogens (e.g., 4b, 4c) achieved Ki values of 2.7 nM and 3.5 nM at S1R with 6- to 10-fold selectivity over S2R [2]. The 1,6-diazaspiro[3.5]nonane scaffold explored in kinase inhibitor contexts provides an alternative pharmacophore geometry where the nitrogen–nitrogen distance and dihedral angle differ from the 2,7-system, enabling engagement of different hydrogen-bonding residues within ATP-binding pockets [3]. This scaffold-level differentiation means that Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate and its 2,7-counterpart are not interchangeable when the target binding site imposes specific geometric constraints.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and scaffold geometry |
|---|---|
| Target Compound Data | Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is a precursor for 1,6-diazaspiro[3.5]nonane-derived ligands; the 1,6-scaffold provides distinct N–N spatial arrangement vs. 2,7-scaffold [3] |
| Comparator Or Baseline | 2,7-Diazaspiro[3.5]nonane-derived ligands: compound 4b, Ki S1R = 2.7 nM, Ki S2R = 27 nM; compound 4c, Ki S1R = 3.5 nM, Ki S2R = 21 nM [2] |
| Quantified Difference | Different regioisomeric core: 1,6-diazaspiro[3.5]nonane positions nitrogens at positions 1 and 6 (azetidine + piperidine ring); 2,7-scaffold positions nitrogens at positions 2 and 7. Exit vectors and H-bond geometry differ, precluding direct scaffold interchange [1][3] |
| Conditions | Radioligand binding assays using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) on rat brain membranes; kinase inhibition measured via Dowex resin-based radiometric assay with [γ-³³P]ATP [2][3] |
Why This Matters
Procurement decisions for sigma receptor or kinase programs must match the specific diazaspiro regioisomer to the target binding-site geometry; substituting a 2,7-scaffold for a 1,6-scaffold will alter pharmacophore presentation and potentially abolish target engagement.
- [1] Cosentino, G.; Dichiara, M.; Ambrosio, F. A.; et al. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem. Neurosci. 2023, 14 (10), 1840–1854. View Source
- [2] PMC10197133, Table 1: Affinities for 2,7-Diazaspiro[3.5]nonane Derivatives (Ki S1R and S2R values for compounds 4a–4c). View Source
- [3] Allen, C. E.; Chow, C. L.; Caldwell, J. J.; et al. Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorg. Med. Chem. 2013, 21 (13), 3700–3712. View Source
